2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine
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Overview
Description
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine typically involves the introduction of the difluoromethyl group onto a pyrazole ring, followed by the attachment of the ethanamine side chain. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto a pyrazole precursor. This can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The process may include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring or the ethanamine side chain.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while substitution reactions can introduce new functional groups onto the pyrazole ring or the ethanamine side chain .
Scientific Research Applications
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine has several scientific research applications:
Biology: It is studied for its potential biological activity, including its interactions with various biological targets.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethylated pyrazole core but has a carboxylic acid group instead of an ethanamine side chain.
Difluoromethylated heterocyclic compounds: These include various pyrazole, pyrrole, and thiophene derivatives that also feature the difluoromethyl group.
Uniqueness
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine is unique due to its specific combination of the difluoromethyl group and the ethanamine side chain. This structural arrangement can confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[3-(difluoromethyl)pyrazol-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c7-6(8)5-1-3-11(10-5)4-2-9/h1,3,6H,2,4,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZNKJMDYSNJBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)F)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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